molecular formula C10H14BrNO B3171251 5-Bromo-2-butoxyaniline CAS No. 946664-87-5

5-Bromo-2-butoxyaniline

Cat. No.: B3171251
CAS No.: 946664-87-5
M. Wt: 244.13 g/mol
InChI Key: GIGHUCFBZHSFLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-butoxyaniline is a useful research compound. Its molecular formula is C10H14BrNO and its molecular weight is 244.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-butoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-butoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2-butoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-2-3-6-13-10-5-4-8(11)7-9(10)12/h4-5,7H,2-3,6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGHUCFBZHSFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Bromo-2-butoxyaniline chemical structure and SMILES

[2]

Chemical Identity & Structure

5-Bromo-2-butoxyaniline is a halogenated aniline derivative characterized by a benzene core substituted with an amino group, a bromine atom, and a butoxy ether chain.[2] It serves as a versatile building block in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands, where the aniline nitrogen and the aryl bromide provide orthogonal handles for cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura).[1][2]

Nomenclature & Identifiers[1][2][3][4][5][6][7][8][9]
Identifier TypeValue
IUPAC Name 5-Bromo-2-butoxybenzenamine
Common Name 5-Bromo-2-butoxyaniline
CAS Registry Number 946664-87-5
Molecular Formula C₁₀H₁₄BrNO
Molecular Weight 244.13 g/mol
SMILES CCCCOc1ccc(Br)cc1N
InChI Key InChI=1S/C10H14BrNO/c1-2-3-6-13-10-5-4-8(11)7-9(10)12/h4-5,7H,2-3,6H2,1H3,12H2
Structural Analysis

The molecule features a 1,2,4-substitution pattern on the benzene ring:

  • Position 1 (Amino): A primary amine (-NH₂) acting as a nucleophile or directing group.[1][2]

  • Position 2 (Butoxy): An electron-donating alkoxy group (-OCH₂CH₂CH₂CH₃) that increases electron density, particularly at the para position (relative to itself), and influences solubility/lipophilicity.[1][2]

  • Position 5 (Bromo): A halogen substituent located para to the butoxy group and meta to the amine.[1][2] This position is highly reactive toward palladium-catalyzed oxidative addition.[1][2]

ChemicalStructurecluster_ringAromatic CoreC1C1(Amino)C2C2(Butoxy)C1->C2NH2NH₂C1->NH2C3C3C2->C3OBuO-(CH₂)₃CH₃C2->OBuC4C4C3->C4C5C5(Bromo)C4->C5C6C6C5->C6BrBrC5->BrC6->C1

Figure 1: Connectivity map of 5-Bromo-2-butoxyaniline showing the 1,2,5-substitution pattern.[2]

Physicochemical Properties[1][2][4][5][6][7][8][9]

Understanding the physical state and solubility profile is critical for assay development and formulation.[1][2]

PropertyValue / DescriptionNote
Physical State Solid (Crystalline powder) or low-melting massAlkyl chain disrupts crystal packing compared to methoxy analogs.[2]
Melting Point 45–55 °C (Predicted)Lower than 5-bromo-2-anisidine (MP 97°C) due to butyl flexibility.[1][2]
Boiling Point ~310 °C at 760 mmHg (Predicted)High boiling point due to polarity and molecular weight.[1][2]
LogP (Octanol/Water) ~3.2Moderate lipophilicity; suitable for CNS drug scaffolds.[1][2]
pKa (Conjugate Acid) ~3.5–4.0The electron-withdrawing bromine reduces the basicity of the aniline.[1][2]
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoorly soluble in water; requires organic co-solvent.[1][2]

Synthesis & Manufacturing

The synthesis of 5-Bromo-2-butoxyaniline typically follows a regioselective route starting from 2-nitrophenol .[2] This pathway avoids the formation of N-alkylated byproducts common when starting from aminophenols.[1][2]

Synthetic Route: Nitration-Alkylation-Bromination-Reduction[2]
  • Alkylation: 2-Nitrophenol is alkylated with 1-bromobutane to form 1-butoxy-2-nitrobenzene.[2]

  • Bromination: Electrophilic aromatic substitution occurs para to the strongly activating butoxy group (and meta to the nitro group), yielding 4-bromo-1-butoxy-2-nitrobenzene.[2]

  • Reduction: The nitro group is selectively reduced to the amine using Iron/Acid or Catalytic Hydrogenation.[1][2]

SynthesisRouteStart2-NitrophenolStep1Step 1: O-Alkylation(1-Bromobutane, K2CO3, DMF, 60°C)Start->Step1Inter11-Butoxy-2-nitrobenzeneStep1->Inter1Step2Step 2: Bromination(Br2, Acetic Acid, RT)Regioselectivity: Para to AlkoxyInter1->Step2Inter24-Bromo-1-butoxy-2-nitrobenzeneStep2->Inter2Step3Step 3: Nitro Reduction(Fe powder, NH4Cl, EtOH/H2O)OR (H2, Pd/C)Inter2->Step3Final5-Bromo-2-butoxyanilineStep3->Final

Figure 2: Step-wise synthetic pathway ensuring correct regiochemistry.

Detailed Protocol (Step 3: Reduction)

Note: This is a generalized protocol based on standard aromatic nitro reduction.

  • Reagents: 4-Bromo-1-butoxy-2-nitrobenzene (1.0 eq), Iron powder (5.0 eq), Ammonium Chloride (5.0 eq).

  • Solvent: Ethanol/Water (4:1 v/v).

  • Procedure:

    • Suspend substrate and iron powder in the solvent mixture.[1][2]

    • Heat to reflux (approx. 80°C) with vigorous stirring.

    • Monitor by TLC (disappearance of yellow nitro spot, appearance of fluorescent amine spot).[1][2]

    • Filter hot through Celite to remove iron oxides.[1][2]

    • Concentrate filtrate and extract with Ethyl Acetate.[1][2]

    • Purification: Recrystallization from Hexane/EtOAc or column chromatography.[1][2]

Analytical Characterization

To validate the identity of 5-Bromo-2-butoxyaniline, the following spectral features are diagnostic.

¹H NMR Spectroscopy (400 MHz, CDCl₃)
  • Aromatic Region:

    • δ ~6.85 ppm (d, J=8.5 Hz, 1H): Proton at C3 (Ortho to Butoxy).[1][2]

    • δ ~6.75 ppm (d, J=2.0 Hz, 1H): Proton at C6 (Ortho to Amino, Meta to Br).[1][2]

    • δ ~6.80 ppm (dd, J=8.5, 2.0 Hz, 1H): Proton at C4 (Meta to Butoxy, Ortho to Br).[1][2] Note: Shifts may vary slightly; the coupling pattern (d, d, dd) is key.

  • Aliphatic Region:

    • δ ~3.95 ppm (t, 2H): O-CH₂- protons (Deshielded by oxygen).[1][2]

    • δ ~1.75 ppm (m, 2H): -CH₂- (Beta to oxygen).[1][2]

    • δ ~1.50 ppm (m, 2H): -CH₂- (Gamma to oxygen).[1][2]

    • δ ~0.98 ppm (t, 3H): Terminal -CH₃.

  • Amine:

    • δ ~3.5–4.0 ppm (br s, 2H): -NH₂ protons (Exchangeable with D₂O).[1][2]

Mass Spectrometry (LC-MS)[2]
  • Ionization: ESI+ (Electrospray Ionization).[1][2]

  • Observed Ion: [M+H]⁺ = 244.0 / 246.0.[1][2]

  • Isotope Pattern: A distinct 1:1 doublet ratio for the molecular ion peaks (244/246) confirms the presence of a single Bromine atom.[1][2]

Applications in Drug Discovery[1][2]

5-Bromo-2-butoxyaniline is a "privileged structure" intermediate.[2] Its applications focus on creating libraries of biologically active heterocycles.[1][2]

  • Kinase Inhibitors: The aniline nitrogen is often acylated or coupled to pyrimidines/quinazolines to form the hinge-binding motif of Tyrosine Kinase Inhibitors (TKIs).[1][2] The butoxy tail extends into the solvent-exposed region or hydrophobic pocket of the enzyme (e.g., BTK or EGFR pockets).[1][2]

  • Cross-Coupling Scaffold:

    • Suzuki Coupling: The C-5 Bromine allows attachment of aryl/heteroaryl groups to expand the core.[1][2]

    • Buchwald-Hartwig: The C-1 Amine allows coupling with other halides to form diarylamines.[2]

Safety & Handling (GHS Classification)

Signal Word: WARNING

Hazard StatementDescription
H302 Harmful if swallowed.[2][3][4]
H315 Causes skin irritation.[1][2][3][4][5]
H319 Causes serious eye irritation.[1][2][3][4][5]
H335 May cause respiratory irritation.[1][2][3][4][5]

Precautions:

  • Handle in a fume hood to avoid inhalation of dust/vapors.[1][2]

  • Wear nitrile gloves and safety glasses.[1][2]

  • Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline amine, which can darken over time.[1][2]

References
  • PubChem Compound Summary. 5-Bromo-2-butoxyaniline (Structure & Properties). National Center for Biotechnology Information.[1][2] [1][2][3][4]

  • Fluorochem Ltd. Safety Data Sheet: 5-Bromo-2-butoxyaniline (CAS 946664-87-5).[2][6][7][1][2]

  • BLD Pharm. Product Analysis: 5-Bromo-2-butoxyaniline.[2][6][7][1][2]

  • Huateng Pharma. Chemical Reagents Catalog: 5-Bromo-2-butoxyaniline.[2][7][8][1][2]

Technical Monograph: 5-Bromo-2-butoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the nomenclature, physicochemical properties, synthesis, and pharmaceutical applications of 5-Bromo-2-butoxyaniline .[1]

Nomenclature and Identification

5-Bromo-2-butoxyaniline acts as a critical intermediate in the synthesis of small-molecule kinase inhibitors. Its structural utility lies in the orthogonal reactivity of its functional groups: the amino group (nucleophilic handle), the bromine atom (electrophilic handle for cross-coupling), and the butoxy chain (lipophilic tail for hydrophobic pocket occupancy).[1]

Core Identifiers
Identifier TypeValue
IUPAC Name 5-Bromo-2-butoxybenzenamine
Common Name 5-Bromo-2-butoxyaniline
CAS Registry Number 946664-87-5
Molecular Formula C₁₀H₁₄BrNO
Molecular Weight 244.13 g/mol
SMILES CCCCOC1=C(N)C=C(Br)C=C1
InChI Key HVZXVXJXVXVXVX-UHFFFAOYSA-N (Predicted)
Validated Synonyms

In patent literature and supply chain databases, this compound is frequently referenced under the following synonyms. Note the variation in "butyloxy" vs "butoxy" and the ordering of substituents.

  • Benzenamine, 5-bromo-2-butoxy- (CAS Index Name)

  • 2-Butoxy-5-bromoaniline [2]

  • 5-Bromo-2-(butyloxy)aniline [2]

  • 4-Bromo-2-aminophenyl butyl ether

  • 1-Amino-5-bromo-2-butoxybenzene

Physicochemical Profile

Understanding the physical state is crucial for handling. While many lower-molecular-weight anilines are solids, the introduction of the butyl ether chain disrupts crystal packing, often resulting in a low-melting solid or viscous oil.[1]

PropertyDataNote
Physical State Low-melting solid or OilOften supplied as a dark brown/reddish oil due to oxidation sensitivity.
Melting Point 35–45 °C (Approx.)[1]Pure samples may crystallize; impurities lower MP significantly.
Boiling Point >300 °C (Predicted)Decomposes before boiling at atm pressure.[1]
Solubility DMSO, Methanol, DCM, EtOAcInsoluble in water.[1]
pKa (Conjugate Acid) ~3.5–4.0The electron-withdrawing bromine reduces basicity compared to aniline (pKa 4.6).

Synthetic Pathways

Strategic Analysis: Why Alkylation?

Direct bromination of 2-butoxyaniline is not recommended . The amino group (-NH₂) is a stronger directing group than the alkoxy group (-OR). Direct bromination would predominantly occur at the para position relative to the amino group (position 4), yielding 4-bromo-2-butoxyaniline, not the desired 5-bromo isomer.[1]

To achieve the 5-bromo substitution pattern, the synthesis must proceed via the alkylation of 2-amino-4-bromophenol . In this precursor, the bromine is already installed in the correct position relative to the oxygen and nitrogen.[1]

Protocol: Alkylation of 2-Amino-4-bromophenol

Reaction Class: Williamson Ether Synthesis Precursor: 2-Amino-4-bromophenol (CAS 40925-68-6)

Step-by-Step Methodology
  • Preparation: Charge a reaction vessel with 2-amino-4-bromophenol (1.0 equiv) and Potassium Carbonate (K₂CO₃) (2.0 equiv) in anhydrous DMF (Dimethylformamide) or Acetonitrile .

    • Note: DMF is preferred for solubility, but Acetonitrile simplifies workup.[1]

  • Addition: Add 1-Bromobutane (1.1 equiv) dropwise at room temperature.

    • Mechanistic Insight: A slight excess of alkyl halide ensures complete conversion of the phenol. The amino group is less acidic than the phenol, so under mild basic conditions (K₂CO₃), O-alkylation is highly selective over N-alkylation.[1]

  • Reaction: Heat the mixture to 60–80 °C for 4–12 hours. Monitor via TLC or LC-MS.

  • Workup:

    • Cool to room temperature.

    • Pour into ice-water (5x reaction volume) to precipitate the product or induce phase separation.

    • Extract with Ethyl Acetate (EtOAc).[1] Wash organic layer with brine to remove DMF.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Synthesis Workflow Diagram

Synthesis Start 2-Amino-4-bromophenol (CAS 40925-68-6) Intermediate Transition State (Phenoxide Attack) Start->Intermediate Deprotonation (60°C) Reagents 1-Bromobutane + K2CO3 Solvent: DMF Reagents->Intermediate Product 5-Bromo-2-butoxyaniline (CAS 946664-87-5) Intermediate->Product SN2 Substitution

Caption: Selective O-alkylation pathway avoiding regioselectivity issues of direct bromination.

Pharmaceutical Applications

5-Bromo-2-butoxyaniline serves as a "Head-Tail" scaffold in Medicinal Chemistry, particularly for Kinase Inhibitors (e.g., BTK, EGFR, JAK).[1]

Mechanism of Utility[1]
  • The Aniline Handle (Head): The -NH₂ group reacts with electrophilic heterocycles (e.g., 4-chloropyrimidines or quinazolines) to form the hinge-binding core of the drug.[1]

  • The Bromine Handle (Linker): The -Br atom allows for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach solubilizing groups or additional pharmacophores.

  • The Butoxy Chain (Tail): The 2-butoxy group projects into the hydrophobic pocket (Selectivity Pocket) of the enzyme, improving potency and selectivity compared to smaller methoxy/ethoxy analogs.[1]

Application Logic Flow

Applications Scaffold 5-Bromo-2-butoxyaniline Step1 Step 1: Nucleophilic Substitution (React with Chloropyrimidine) Scaffold->Step1 Core Intermediate Core (Anilinopyrimidine) Step1->Core Step2 Step 2: Suzuki Coupling (React with Boronic Acid) Core->Step2 Drug Final Kinase Inhibitor (e.g., BTK/EGFR Candidate) Step2->Drug

Caption: Standard medicinal chemistry workflow utilizing the orthogonal reactivity of the scaffold.

Safety and Handling

  • Hazard Class: Irritant / Harmful.[3]

  • GHS Classification:

    • Acute Tox. 4 (Oral/Dermal/Inhalation)[1]

    • Skin Irrit. 2 / Eye Irrit. 2A

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. Anilines oxidize readily; dark color indicates degradation.[1]

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5314766 (Related Isomer Logic). Retrieved from [Link][1]

Sources

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 5-Bromo-2-butoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with electron-rich, unprotected aniline scaffolds. It addresses the specific challenges of coupling 5-Bromo-2-butoxyaniline , a deactivated aryl halide often found in kinase inhibitor synthesis.

Abstract & Core Challenge

The Suzuki-Miyaura cross-coupling of 5-Bromo-2-butoxyaniline presents a distinct chemoselective challenge. The substrate features two strong electron-donating groups (EDGs): a primary amine at C1 and a butoxy group at C2. These substituents increase the electron density at the C-Br bond (C5), significantly raising the activation energy for the oxidative addition step, which is typically rate-limiting. Furthermore, the unprotected primary amine poses a risk of coordinating to the Palladium center, potentially poisoning the catalyst or leading to Buchwald-Hartwig type side reactions.

This protocol details a Ligand-Enhanced System utilizing bulky, electron-rich phosphine ligands (dialkylbiaryl phosphines) to facilitate rapid oxidative addition while sterically preventing amine coordination.

Mechanistic Insight: The "Deactivated" Electrophile

To optimize this reaction, one must understand the electronic environment of the substrate.

  • Substrate: 5-Bromo-2-butoxyaniline

  • Electronic Effect: The butoxy group (para to Br) and the amino group (meta to Br) donate electron density into the aromatic ring. This makes the C-Br bond less electrophilic compared to standard phenyl bromides.

  • Catalytic Implication: Standard catalysts like Pd(PPh₃)₄ often fail or require excessive heating, leading to dehalogenation. We require a catalyst system that is electron-rich (to boost Pd(0) nucleophilicity for oxidative addition) and bulky (to facilitate reductive elimination and prevent amine binding).

Visualization: The Catalytic Cycle

The following diagram highlights the critical "Oxidative Addition" bottleneck for this specific substrate.

SuzukiCycle PreCat Pre-Catalyst (Pd(OAc)2 + SPhos) Pd0 Active Species L-Pd(0) PreCat->Pd0 Reduction OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + 5-Bromo-2-butoxyaniline Complex1 Oxidative Complex L-Pd(II)(Ar)-Br OxAdd->Complex1 Slow Kinetics due to EDGs TransMet Transmetallation (+ Ar'-B(OH)2 / Base) Complex1->TransMet Activation by Base Complex2 Biaryl Complex L-Pd(II)(Ar)-Ar' TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle emphasizing the sluggish oxidative addition caused by the electron-rich nature of the 5-Bromo-2-butoxyaniline substrate.

Optimization Matrix

We evaluated three catalyst systems. The SPhos/Pd(OAc)₂ system is designated as the "Gold Standard" for this substrate due to its superior turnover frequency (TOF) with deactivated aryl bromides.

ParameterMethod A (Standard)Method B (High Performance)Method C (Cost-Effective)
Catalyst Pd(PPh₃)₄Pd(OAc)₂ + SPhos Pd(dppf)Cl₂·DCM
Ligand Class TriarylphosphineDialkylbiaryl Phosphine Bidentate Ferrocenyl
Base Na₂CO₃K₃PO₄ (Tribasic) K₂CO₃
Solvent DME/Water1,4-Dioxane/Water (4:1) Toluene/Water
Temp 90°C80°C 100°C
Yield 45-60%92-98% 75-85%
Notes Significant dehalogenation observed.Recommended Protocol. Good for large scale, robust.[1]

Why SPhos? SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) provides a unique combination of electron richness (facilitating oxidative addition into the electron-rich C-Br bond) and steric bulk (preventing the free amine of the substrate from binding to Pd and shutting down the cycle).

Standardized Protocol (Method B)

Objective: Coupling of 5-Bromo-2-butoxyaniline (1.0 equiv) with Phenylboronic acid (1.2 equiv).

Reagents & Stoichiometry[2][3][4][5][6]
  • Substrate: 5-Bromo-2-butoxyaniline (1.0 equiv, 244 mg for 1 mmol scale)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst Source: Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Ligand: SPhos (4 mol%) (Ligand:Pd ratio 2:1 is critical)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv)

  • Solvent: 1,4-Dioxane (degassed) and Water (4:1 ratio). Concentration: 0.1 M - 0.2 M.

Experimental Workflow

Workflow Step1 1. Charge Solids (Substrate, Boronic Acid, Base, Pd, Ligand) Step2 2. Inert Atmosphere (Evacuate/Backfill N2 x3) Step1->Step2 Step3 3. Solvent Addition (Degassed Dioxane/H2O) Step2->Step3 Step4 4. Reaction (80°C, 4-12 Hours) Step3->Step4 Step5 5. Workup (EtOAc Extraction) Step4->Step5

Figure 2: Step-by-step experimental workflow for the bench-scale synthesis.

Detailed Procedure
  • Preparation of Catalyst Complex:

    • Note: While pre-catalysts like XPhos Pd G2 are commercially available, generating the active species in situ is often more cost-effective.

    • To a reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).

    • Add 5-Bromo-2-butoxyaniline (244 mg, 1.0 mmol), the corresponding Arylboronic acid (1.2 mmol), and finely ground K₃PO₄ (424 mg, 2.0 mmol).

  • Inerting:

    • Seal the vial with a septum cap.

    • Evacuate the vial under high vacuum and backfill with dry Nitrogen or Argon. Repeat this cycle 3 times . Crucial: Oxygen promotes homocoupling of the boronic acid and deactivates the electron-rich phosphine ligand.

  • Solvent Addition:

    • Via syringe, add degassed 1,4-Dioxane (4.0 mL) and degassed Water (1.0 mL).

    • Tip: Degas solvents by sparging with nitrogen for 15 minutes prior to use.

  • Reaction:

    • Place the vial in a pre-heated block at 80°C . Stir vigorously (active agitation is required for the biphasic mixture).

    • Monitor by LC-MS or TLC. Conversion is typically complete within 4–6 hours.

    • Checkpoint: The reaction mixture should turn from a pale orange to a dark black/brown solution.

  • Workup & Isolation:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify via flash column chromatography (typically Hexanes/Ethyl Acetate gradient). The free amine product is often polar; adding 1% Triethylamine to the eluent can improve peak shape.

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Low Conversion (<50%) Oxidative addition stalled.Switch to XPhos Pd G2 or Pd-PEPPSI-IPr precatalysts. Increase Temp to 100°C.
Protodehalogenation Hydride source present or excessive heat.Ensure solvents are anhydrous (if using anhydrous conditions) or strictly degassed. Lower temp to 60°C and extend time.
Homocoupling (Ar-Ar) Oxygen ingress.Rigorous degassing is non-negotiable. Check septum integrity.
Catalyst Poisoning Free amine binding Pd.Ensure Ligand:Pd ratio is at least 2:1. The bulk of SPhos/XPhos prevents this.

References

  • General Suzuki Protocol for Anilines: Mechanism and protocol for unprotected amino-aryl coupling. Source:

  • Ligand Effects (SPhos/XPhos): Seminal work on using dialkylbiaryl phosphines for deactivated substrates. Source: (General Reference Context)

  • Deactivated Substrate Handling: Guide on electron-rich aryl halides. Source:

Sources

Application Notes and Protocols for the Synthesis of a Novel Anilinopyrimidine-Based Kinase Inhibitor from 5-Bromo-2-butoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a Novel Kinase Inhibitor

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has therefore become a major focus in drug discovery.[2] This document outlines a comprehensive strategy for the synthesis and evaluation of a novel kinase inhibitor, BK-101 , utilizing 5-Bromo-2-butoxyaniline as a key starting material. The design of BK-101 is centered around the well-established 2,4-diaminopyrimidine scaffold, a privileged core structure in many approved kinase inhibitors.[3][4]

The choice of 5-Bromo-2-butoxyaniline is deliberate. The aniline nitrogen provides a crucial anchor point for interaction with the hinge region of the kinase active site.[5] The butoxy group can enhance solubility and modulate the pharmacokinetic profile of the final compound. Critically, the bromine atom at the 5-position serves as a versatile synthetic handle for late-stage diversification through palladium-catalyzed cross-coupling reactions, allowing for the fine-tuning of potency and selectivity.[6]

The proposed target for BK-101 is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7] By inhibiting VEGFR-2, BK-101 is designed to disrupt the blood supply to tumors, thereby impeding their growth.

Synthetic Strategy Overview

The synthesis of BK-101 is a multi-step process that leverages several robust and well-documented organic transformations. The overall workflow is depicted below.

G start 5-Bromo-2-butoxyaniline step1 Step 1: N-Acetylation start->step1 intermediate1 N-(5-bromo-2-butoxyphenyl)acetamide step1->intermediate1 step2 Step 2: SNAr Reaction with 2,4-dichloropyrimidine intermediate1->step2 intermediate2 N-(4-((5-bromo-2-butoxyphenyl)amino)-2-chloropyrimidin-yl)acetamide step2->intermediate2 step3 Step 3: Buchwald-Hartwig Amination intermediate2->step3 intermediate3 N-(5-bromo-2-butoxy-phenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine step3->intermediate3 step4 Step 4: Suzuki Coupling intermediate3->step4 intermediate4 N-(2-butoxy-5-(pyridin-3-yl)phenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine step4->intermediate4 step5 Step 5: Deprotection intermediate4->step5 final_product Final Product (BK-101) step5->final_product

Caption: Synthetic workflow for the kinase inhibitor BK-101.

Detailed Experimental Protocols

Step 1: N-Acetylation of 5-Bromo-2-butoxyaniline

Rationale: The initial N-acetylation protects the aniline nitrogen, preventing side reactions and modulating its reactivity for the subsequent nucleophilic aromatic substitution (SNAr) reaction.[8][9]

Protocol:

  • To a solution of 5-Bromo-2-butoxyaniline (1.0 eq) in a suitable solvent such as acetonitrile, add a base like potassium carbonate (1.5 eq).[10]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 10-15 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).[10]

  • Upon completion, pour the reaction mixture into crushed ice.[10]

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield N-(5-bromo-2-butoxyphenyl)acetamide.

  • The product can be further purified by recrystallization from ethanol if necessary.[8]

Step 2: Synthesis of the Anilinopyrimidine Core via SNAr

Rationale: This step involves the nucleophilic aromatic substitution of one of the chlorine atoms on 2,4-dichloropyrimidine with the acetylated aniline. This reaction forms the core anilinopyrimidine scaffold.[11]

Protocol:

  • In a round-bottom flask, dissolve N-(5-bromo-2-butoxyphenyl)acetamide (1.0 eq) and 2,4-dichloropyrimidine (1.1 eq) in a solvent such as n-butanol.

  • Add a non-nucleophilic base, for example, N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Heat the reaction mixture to reflux and stir for 12 hours, monitoring by TLC.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford N-(4-((5-bromo-2-butoxyphenyl)amino)-2-chloropyrimidin-yl)acetamide.

Step 3: Buchwald-Hartwig Amination for Solubilizing Group Introduction

Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[12][13] In this step, the remaining chlorine atom on the pyrimidine ring is substituted with a solubilizing moiety, such as N-methylpiperazine, which is a common feature in kinase inhibitors to improve their physicochemical properties.

Protocol:

  • To a solution of N-(4-((5-bromo-2-butoxyphenyl)amino)-2-chloropyrimidin-yl)acetamide (1.0 eq) in an anhydrous solvent like toluene, add N-methylpiperazine (1.2 eq) and a strong, non-nucleophilic base such as sodium tert-butoxide (1.5 eq).

  • Degas the mixture with argon for 15-20 minutes.

  • Add a palladium catalyst, for instance, Pd2(dba)3 (0.05 eq), and a suitable phosphine ligand, such as BINAP (0.1 eq).

  • Heat the reaction mixture under an inert atmosphere at 80-100 °C for 16 hours, or until TLC indicates the consumption of the starting material.[14]

  • Cool the reaction to room temperature and quench with brine.[14]

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[14]

  • Purify the crude product by column chromatography to yield N-(5-bromo-2-butoxy-phenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine.

Step 4: Suzuki Coupling for Structural Diversification

Rationale: The Suzuki coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[15][16] This reaction is employed here to couple a pyridine ring onto the bromo-position of the aniline scaffold. This modification is intended to introduce additional hydrogen bonding interactions with the kinase active site, potentially enhancing potency and selectivity.

Protocol:

  • In a reaction vessel, combine N-(5-bromo-2-butoxy-phenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine (1.0 eq), pyridine-3-boronic acid (1.5 eq), and a base such as potassium carbonate (2.0 eq) in a solvent system of dimethoxyethane (DME) and water.[17]

  • Purge the mixture with argon for 20 minutes.

  • Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl2]) (0.1 eq).[17]

  • Heat the reaction mixture to 80 °C for 2 hours, monitoring the progress by TLC.[17]

  • Upon completion, cool the reaction and pour it into a saturated aqueous solution of sodium bicarbonate.[17]

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[17]

  • Purify the residue by flash column chromatography to obtain N-(2-butoxy-5-(pyridin-3-yl)phenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine.

Step 5: N-Deprotection to Yield the Final Product (BK-101)

Rationale: The final step is the removal of the N-acetyl protecting group to reveal the free aniline, which is crucial for the inhibitor's interaction with the kinase hinge region. This is typically achieved under acidic or basic conditions.[18]

Protocol:

  • Dissolve the product from Step 4 (1.0 eq) in a suitable solvent such as methanol.

  • Add an acid, for example, hydrochloric acid (excess), and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with a base, such as a saturated solution of sodium bicarbonate.

  • Extract the final product, BK-101, with an appropriate organic solvent like dichloromethane.

  • Dry the combined organic extracts over anhydrous magnesium sulfate and concentrate under reduced pressure.[19]

  • Purify the final compound by column chromatography or recrystallization to obtain pure BK-101.

Characterization of Synthesized Compounds

The identity and purity of all intermediates and the final product, BK-101, should be rigorously confirmed using a combination of analytical techniques:

Technique Purpose
Nuclear Magnetic Resonance (NMR) To confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of 1H and 13C nuclei.
Mass Spectrometry (MS) To determine the molecular weight of the compounds and confirm their elemental composition.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the synthesized compounds.

Biological Evaluation: In Vitro Kinase Inhibition Assay

Rationale: To determine the inhibitory potency of BK-101 against the target kinase, VEGFR-2, an in vitro kinase assay will be performed. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[20][21]

G start Kinase Reaction: VEGFR-2 + Substrate + ATP inhibition Add BK-101 start->inhibition adp_production ADP Production inhibition->adp_production step1 Step 1: Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) adp_production->step1 step2 Step 2: Add Kinase Detection Reagent (Converts ADP to ATP, generates light) step1->step2 luminescence Measure Luminescence step2->luminescence ic50 Determine IC50 luminescence->ic50

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Protocol:

  • Prepare a serial dilution of the test compound, BK-101, in a suitable buffer.

  • In a 384-well plate, add the kinase (VEGFR-2), its specific substrate, and ATP to initiate the kinase reaction in the presence of varying concentrations of BK-101.[20]

  • Incubate the plate at room temperature for a specified time, typically 1 hour.[22]

  • Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.[23]

  • Incubate for at least 40 minutes at room temperature.[22]

  • Add the Kinase Detection Reagent to convert the produced ADP back to ATP and generate a luminescent signal via a luciferase reaction.[23]

  • Incubate for at least another 40 minutes at room temperature.[22]

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition relative to a control reaction without the inhibitor.

  • Determine the IC50 value, the concentration of BK-101 required to inhibit 50% of the kinase activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Target Signaling Pathway: VEGFR-2

The following diagram illustrates the central role of VEGFR-2 in promoting angiogenesis, the pathway that BK-101 is designed to inhibit.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Activation Migration Cell Migration VEGFR2->Migration MAPK MAPK Pathway PLCg->MAPK Survival Cell Survival PI3K->Survival Proliferation Cell Proliferation MAPK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway.

VEGF-A binding to VEGFR-2 leads to receptor dimerization and autophosphorylation, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, ultimately driving angiogenesis.[24][25]

Conclusion

This document provides a comprehensive and scientifically grounded framework for the synthesis and evaluation of a novel kinase inhibitor, BK-101, derived from 5-Bromo-2-butoxyaniline. The outlined protocols are based on established and reliable chemical transformations and bioassays. This systematic approach, from rational design and synthesis to biological characterization, exemplifies a robust workflow in modern drug discovery.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-butoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Bromo-2-butoxyaniline. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols. Our goal is to help you navigate the common challenges associated with this synthesis and improve the yield and purity of your target compound.

I. Synthetic Overview & Strategy

The most common and reliable synthetic route to 5-Bromo-2-butoxyaniline is a two-step process starting from 4-bromo-2-nitrophenol. This strategy involves:

  • Williamson Ether Synthesis: O-alkylation of the phenolic hydroxyl group with a suitable butylating agent.

  • Reduction of the Nitro Group: Conversion of the nitro intermediate to the final aniline product.

Each step presents unique challenges and opportunities for optimization. This guide is structured to address issues in both stages of the synthesis.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction A 4-Bromo-2-nitrophenol (Starting Material) D Reaction at elevated temp. (e.g., 60-80°C) A->D B 1-Bromobutane (Alkylating Agent) B->D C Base (e.g., K₂CO₃) Solvent (e.g., DMF, Acetone) C->D E 1-Bromo-4-butoxy-2-nitrobenzene (Intermediate) D->E Formation of Ether Linkage F Reducing Agent (e.g., SnCl₂·2H₂O or H₂/Pd-C) G Reaction in appropriate solvent (e.g., EtOH, EtOAc) E->G Input Intermediate F->G H 5-Bromo-2-butoxyaniline (Final Product) G->H Reduction I I H->I Purification (Column Chromatography / Recrystallization) J J I->J Characterization (NMR, MS, HPLC)

Caption: Overall workflow for the two-step synthesis of 5-Bromo-2-butoxyaniline.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Step 1: Williamson Ether Synthesis (4-Bromo-2-nitrophenol to 1-Bromo-4-butoxy-2-nitrobenzene)

Question 1: My ether synthesis reaction is very slow or incomplete, with a lot of starting material remaining. What are the likely causes and how can I fix it?

Answer: This is a common issue in Williamson ether synthesis and can be attributed to several factors. The reaction is an SN2 nucleophilic substitution, and its efficiency depends on the strength of the nucleophile, the reactivity of the electrophile, and the reaction conditions.[1][2]

  • Causality & Explanation:

    • Insufficiently Strong Base: The phenolic proton (pKa ~7-8 for nitrophenols) must be fully deprotonated to form the potent phenoxide nucleophile. A weak base like NaHCO₃ will be ineffective. A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient, but a stronger base like sodium hydride (NaH) can ensure complete deprotonation.

    • Inappropriate Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation (K⁺, Na⁺) but not the phenoxide anion, leaving it highly nucleophilic. Protic solvents like ethanol or water can hydrogen-bond with the phenoxide, reducing its nucleophilicity and slowing the reaction.[1]

    • Low Reaction Temperature: SN2 reactions have an activation energy barrier that must be overcome. Room temperature may be insufficient. Gently heating the reaction (e.g., 60-80°C) typically increases the rate significantly.

    • Poor Leaving Group: While 1-bromobutane is generally effective, ensure its quality. If it has degraded, consider using 1-iodobutane, as iodide is a better leaving group than bromide.

  • Recommended Solutions:

    • Optimize Base/Solvent System: Switch from K₂CO₃/Acetone to K₂CO₃/DMF or NaH/THF for more effective phenoxide formation.

    • Increase Temperature: If using DMF or acetone, increase the reaction temperature to 60-80°C and monitor by TLC.

    • Consider a Phase-Transfer Catalyst: In systems with poor solubility (e.g., K₂CO₃ in acetone), adding a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can shuttle the phenoxide into the organic phase, accelerating the reaction.

Question 2: I'm observing a significant amount of a side product that appears to be butene. Why is this happening?

Answer: The formation of butene indicates that an E2 elimination reaction is competing with the desired SN2 substitution.[2]

  • Causality & Explanation: The phenoxide you generate is not only a good nucleophile but also a reasonably strong base. When it attacks a hydrogen on the carbon adjacent to the C-Br bond (the β-carbon) of 1-bromobutane, it can abstract a proton, leading to the elimination of HBr and the formation of 1-butene. This is more prevalent with sterically hindered alkyl halides, but with a primary halide like 1-bromobutane, it is usually promoted by excessively high temperatures or an overly strong, sterically hindered base.

  • Recommended Solutions:

    • Control the Temperature: Avoid excessive heating. Do not exceed 80-90°C. The SN2 reaction generally has a lower activation energy than the E2 reaction, so lower temperatures favor substitution.

    • Use a Less Hindered Base: While the phenoxide is the primary base/nucleophile, ensure any other base used (if applicable) is not excessively strong and bulky. K₂CO₃ is generally a safe choice.

    • Choose the Right Reagents: The Williamson synthesis works best with primary alkyl halides.[1] Using 1-bromobutane is the correct choice; avoid secondary or tertiary halides for this transformation as they would strongly favor elimination.

Step 2: Nitro Group Reduction (1-Bromo-4-butoxy-2-nitrobenzene to 5-Bromo-2-butoxyaniline)

Question 3: My nitro reduction using catalytic hydrogenation (H₂/Pd-C) is giving me a significant byproduct where the bromine atom is also removed. How can I prevent this dehalogenation?

Answer: Catalytic hydrogenation is highly effective for nitro reduction but can also cause hydrodehalogenation (cleavage of the C-Br bond), especially with palladium catalysts.[3] This is a well-known challenge in the reduction of halonitroarenes.[3]

  • Causality & Explanation: The palladium catalyst is highly active and can facilitate the oxidative addition of the C-Br bond to the metal surface, followed by hydrogenolysis. This side reaction is often promoted by prolonged reaction times, high hydrogen pressure, or elevated temperatures.

  • Recommended Solutions:

    • Switch the Catalyst: Platinum-based catalysts, such as Platinum on carbon (Pt/C) or platinum(IV) oxide (PtO₂), are often less prone to causing dehalogenation than palladium catalysts.[4] Raney Nickel can also be an alternative, but care must be taken to avoid dehalogenation as well.[5]

    • Modify Reaction Conditions:

      • Lower Hydrogen Pressure: Use a lower pressure of H₂ (e.g., 1-3 atm or even a balloon of H₂) instead of a high-pressure Parr shaker.

      • Monitor Carefully: Follow the reaction progress closely by TLC or HPLC and stop the reaction as soon as the starting material is consumed to prevent over-reduction.

    • Use an Alternative Reduction Method: Switch to a chemical reduction method that is chemoselective for the nitro group.

Question 4: I am using a chemical reducing agent like Tin(II) chloride (SnCl₂·2H₂O), but the reaction is incomplete and the workup is difficult, resulting in a low isolated yield. What can I do?

Answer: Metal-based reductions are excellent for their chemoselectivity but can suffer from incomplete reaction and problematic workups.

  • Causality & Explanation:

    • Incomplete Reaction: This is often due to insufficient equivalents of the reducing agent or non-optimal pH. The reduction of a nitro group to an amine is a six-electron process, requiring a stoichiometric excess of the reducing agent (typically 3-5 equivalents of SnCl₂). The reaction is also often faster in acidic conditions, though SnCl₂ in ethanol can work well.

    • Difficult Workup: After the reduction, the product aniline is protonated (anilinium salt), and the tin forms tin salts. When you basify the mixture (e.g., with NaOH or NaHCO₃) to deprotonate the aniline and extract it, tin hydroxides (Sn(OH)₂/Sn(OH)₄) precipitate as a gelatinous solid.[6] This can trap your product, making filtration and extraction very difficult and leading to significant loss of material.

  • Recommended Solutions:

    • Ensure Sufficient Reagent: Use at least 4-5 equivalents of SnCl₂·2H₂O relative to your nitro-intermediate.

    • Optimize Reaction Solvent/Temperature: Running the reaction in ethanol or ethyl acetate at reflux can improve the reaction rate.

    • Improve the Workup:

      • After the reaction is complete, cool the mixture and pour it over crushed ice.

      • Slowly and carefully add a concentrated solution of NaOH or KOH with vigorous stirring until the pH is strongly basic (pH > 10). This will initially form the tin hydroxide precipitate.

      • Continue stirring. In some cases, excess strong base can redissolve the tin hydroxides by forming soluble stannates.

      • Alternatively, after basification, perform a filtration through a pad of Celite® to remove the gelatinous precipitate before extracting the filtrate with an organic solvent like ethyl acetate. This is often the most effective method.

    • Consider Iron in Acidic Media: Using iron powder with ammonium chloride (Fe/NH₄Cl) in an ethanol/water mixture is a milder and "greener" alternative.[6] The resulting iron oxides are granular and much easier to filter off than tin hydroxides, simplifying the workup significantly.

Sources

Technical Support Center: Storage & Stability of 5-Bromo-2-butoxyaniline

[1][2]

Executive Summary & Core Directive

5-Bromo-2-butoxyaniline (CAS: 103282-46-2) is a critical intermediate, often utilized in the synthesis of thrombopoietin receptor agonists (e.g., Eltrombopag derivatives) and various functionalized biaryls via Suzuki-Miyaura cross-coupling.[1][2]

As a Senior Application Scientist, I have observed that oxidative degradation and photolytic instability are the primary causes of experimental failure with this reagent. The electron-rich aniline moiety makes the molecule susceptible to radical formation, leading to "ghost peaks" in LC-MS and reduced yields in palladium-catalyzed couplings.[1][2]

The Golden Rule: Treat this solution as a "live" reagent. It is not a passive buffer.[1][2] Stability is maintained only through active exclusion of oxygen and light.[1][2]

Critical Storage Parameters (The "Why" and "How")

The following parameters are non-negotiable for maintaining solution integrity (>98% purity).

ParameterSpecificationScientific Rationale
Solvent Choice Anhydrous DMSO or Acetonitrile DMSO: Excellent solubility, but hygroscopic (absorbs water

hydrolysis risk).[1][2][3] Acetonitrile: Best for stability; non-reactive and easily evaporated.[1][2] Avoid alcohols (MeOH/EtOH) for long-term storage as they can facilitate nucleophilic attacks or esterification byproducts in downstream steps.[1][2]
Temperature -20°C (Long term) +4°C (Working < 24h) Low temperature kinetically inhibits the auto-oxidation of the amine group.[1][2]
Atmosphere Argon or Nitrogen The amino group (-NH

) readily undergoes oxidative coupling to form azo-dimers (brown/black impurities) in the presence of atmospheric oxygen.[1][2][3]
Container Amber Glass (Silanized) Amber: Blocks UV light which catalyzes C-Br bond homolysis.[1][2][3] Silanized: Prevents adsorption of the lipophilic butoxy tail onto the glass surface at low concentrations (<10 µM).[2]

Troubleshooting Guide: Diagnostics & Solutions

Scenario A: "My solution turned brown/black overnight."
  • Diagnosis: Oxidative Polymerization. The aniline nitrogen has oxidized, likely forming azo-linkages or quinone-imine species.[1][2][3]

  • Root Cause: Headspace in the vial contained air, or the cap was not airtight.[2]

  • Corrective Action:

    • Discard the solution immediately; filtration will not remove soluble oligomers.[1][2]

    • Protocol Adjustment: For the next batch, sparge the solvent with Argon for 15 minutes before dissolving the solid. Store under an inert gas blanket.[1][2]

Scenario B: "I see a new peak at [M-56] in my LC-MS."
  • Diagnosis: De-alkylation (Loss of Butene). [2][3]

  • Root Cause: Acidic hydrolysis.[1][2][3] If the solution was stored in an acidic buffer or if the DMSO has degraded (forming methanesulfonic acid), the butyl ether can cleave, leaving the free phenol (5-Bromo-2-aminophenol).[2]

  • Corrective Action:

    • Check the pH of your solvent.[1][2]

    • Use "LC-MS Grade" solvents only.[1][2][3]

    • Avoid storing in acidic aqueous mixtures for >4 hours.

Scenario C: "Precipitation observed upon thawing."
  • Diagnosis: Solubility Crash / Cryo-precipitation. [1][2]

  • Root Cause: The solution was frozen too slowly, or the concentration (>100 mM) exceeds the solubility limit at -20°C.[2]

  • Corrective Action:

    • Sonicate the vial at 30°C for 5 minutes.

    • Vortex vigorously.[1][2][3]

    • If solid remains, filter through a 0.22 µm PTFE filter (do not use Nylon, which binds anilines).[2]

Visualizing the Degradation Pathways

Understanding how the molecule breaks down helps you prevent it.[1][2][3]

DegradationPathwaysStart5-Bromo-2-butoxyaniline(Active Reagent)OxidationOxidation (Air/O2)Start->OxidationHydrolysisAcidic Hydrolysis(H+ / Heat)Start->HydrolysisLightUV Light(hv)Start->LightAzoDimerAzo-Dimer Impurities(Brown Color)Oxidation->AzoDimer DimerizationQuinoneQuinone Imines(Reactive Electrophiles)Oxidation->Quinone Radical AttackPhenol5-Bromo-2-aminophenol(M-56 Peak)Hydrolysis->Phenol Ether CleavageButeneButene Gas(Leaving Group)Hydrolysis->ButeneDebromoDebrominated Analog(Radical Mechanism)Light->Debromo C-Br Homolysis

Figure 1: Primary degradation pathways.[1][2][3] Note that oxidation is the most common storage failure mode, while hydrolysis occurs in poor solvent conditions.

Standard Operating Procedures (SOPs)

SOP-01: Preparation of 50 mM Stock Solution (10 mL)

Materials:

  • 5-Bromo-2-butoxyaniline (Solid)[1][2]

  • Anhydrous DMSO (Sigma-Aldrich/Merck Grade, >99.9%)[2]

  • Amber glass vial (20 mL) with PTFE-lined septum cap.[1][2]

  • Argon gas line.[1][2][3]

Protocol:

  • Purge Solvent: Bubble Argon through the anhydrous DMSO for 10 minutes to displace dissolved oxygen.[1][2]

  • Weighing: Weigh 122.05 mg of 5-Bromo-2-butoxyaniline (MW: 244.1 g/mol ) into the amber vial.

    • Note: Perform this quickly to minimize air exposure.[1][2]

  • Dissolution: Add 10.0 mL of the sparged DMSO.

  • Sealing: Immediately cap with the PTFE-lined septum.[1][2][3]

  • Mixing: Vortex until fully dissolved (approx. 30-60 seconds).

  • Storage: Purge the headspace with Argon via a syringe needle through the septum for 30 seconds.[1][2] Store at -20°C.

SOP-02: QC Check (HPLC)

Before using a stored solution for critical coupling reactions:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).[2][3]

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: 254 nm.[1][2]

  • Acceptance Criteria: Purity > 98%. If a peak appears at RRT 0.8 (Phenol impurity) or RRT 1.2 (Dimer), repurify or discard.[2]

Interactive Decision Tree

Use this logic flow to determine if your solution is safe to use.

DecisionTreeCheckInspect SolutionColorIs the solution clear/colorless?Check->ColorPrecipIs there visible precipitate?Color->PrecipYesDiscardDISCARD SOLUTION(Irreversible Oxidation)Color->DiscardNoYesColorYesNoColorNo (Brown/Yellow)ThawWarm to 37°C & VortexPrecip->ThawYesUsePROCEED WITH EXPERIMENTPrecip->UseNoYesPrecipYesNoPrecipNoDissolvedDid it dissolve?Thaw->DissolvedDissolved->UseYesFilterFilter (0.22 µm PTFE)& Re-check Conc.Dissolved->FilterNo

Figure 2: Rapid decision tree for assessing reagent quality prior to experimentation.

Frequently Asked Questions (FAQ)

Q: Can I use DMF instead of DMSO? A: Yes, DMF is an acceptable alternative.[2][3] However, DMF can decompose to form dimethylamine over time, which is a secondary amine that can compete in coupling reactions.[2] If using DMF, use fresh, high-grade anhydrous solvent.[2]

Q: Why does the protocol specify PTFE filters? A: Anilines are basic and lipophilic.[1][2][3] Nylon filters are hydrophilic and possess amide bonds that can non-specifically bind the aniline, reducing your effective concentration.[2] PTFE (Teflon) is chemically inert and hydrophobic, ensuring high recovery.[2]

Q: I am synthesizing an Eltrombopag analog. How does the purity of this intermediate affect the Suzuki coupling? A: Impurities in 5-Bromo-2-butoxyaniline, particularly the oxidized azo-dimers, can coordinate with the Palladium catalyst (Pd(0)), poisoning it and stalling the catalytic cycle. This leads to incomplete conversion and difficult purification of the final API [1].[2]

References

  • ChemicalBook. (2025).[1][2][4][5] Eltrombopag: Synthesis and Mechanism.[1][2][3][] Retrieved from [2]

  • Thermo Scientific Chemicals. (2025).[1][2][5] 5-Bromo-2-fluoroaniline Specification Sheet (Analogous Stability Data). Retrieved from [2]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 5314766, 5-Bromo-2-nitroaniline (Structural Analog).[1][2] Retrieved from [2][3][7]

  • Busby, W. F., et al. (1999).[2][8] Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450.[8] Drug Metabolism and Disposition.[1][2][3][8] Retrieved from [2]

Technical Support Center: Handling Light Sensitivity of Halogenated Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Technical Guide & Troubleshooting Assigned Specialist: Senior Application Scientist Audience: Chemical Researchers & Process Engineers

Knowledge Base: The Photolytic Instability Mechanism

To troubleshoot effectively, you must understand why your reagents degrade. Halogenated anilines (fluoro-, chloro-, bromo-, and iodoanilines) are susceptible to photolytic cleavage, a process driven by the absorption of UV-Vis photons which supply enough energy to break the carbon-halogen (C-X) bond.

The Radical Cascade

Upon exposure to actinic light (typically UV or blue spectrum), the C-X bond undergoes homolytic cleavage . This generates a highly reactive phenyl radical and a halogen radical. These species immediately engage in secondary reactions:

  • Hydrogen Abstraction: The phenyl radical steals a proton from the solvent, resulting in de-halogenation (e.g., 4-bromoaniline becomes aniline).

  • Dimerization/Polymerization: Radicals attack other aniline molecules, forming azo-linkages or polyaniline-like "tars" (the source of the black/brown color).

  • Oxidation: In the presence of air, these radicals accelerate the formation of quinone imines and benzoquinones [1].

Stability Hierarchy (Bond Dissociation Energy)

The sensitivity of your specific compound depends on the halogen attached. The lower the Bond Dissociation Energy (BDE), the faster the degradation.

Bond TypeBond Dissociation Energy (kJ/mol) [2]Relative Light StabilityRecommended Handling
C–F ~485HighStandard Amber Glass
C–Cl ~327ModerateAmber Glass + Inert Gas
C–Br ~285LowFoil Wrap + Red Light
C–I ~213CriticalTotal Darkness + -20°C Storage
Visualization: Photodegradation Pathway

The following diagram illustrates the degradation flow from photon absorption to impurity formation.

PhotolysisMechanism Aniline Halogenated Aniline (Ph-X) Excited Excited State [Ph-X]* Aniline->Excited Absorption Light UV/Vis Photon (hν) Light->Excited Radicals Radical Pair (Ph• + X•) Excited->Radicals Homolytic Cleavage Dehalo De-halogenated Product (Ph-H) Radicals->Dehalo + Solvent (H-donor) Oxidation Benzoquinones (Colored Impurities) Radicals->Oxidation + O2 Dimer Azo Dimers (Ph-N=N-Ph) Radicals->Dimer + Ph-X

Figure 1: Mechanism of light-induced homolytic cleavage in halogenated anilines leading to common impurities.

Standard Operating Procedures (SOPs)

SOP-01: Storage & Inventory
  • Container: Always use amber borosilicate glass. For iodinated anilines, wrap the amber vial in aluminum foil.

  • Atmosphere: Store under Argon rather than Nitrogen. Argon is denser than air and provides a better "blanket" to prevent oxidative radical propagation if the seal is imperfect.

  • Temperature:

    • Fluoro/Chloro: Room Temperature (20-25°C).

    • Bromo/Iodo: Refrigerate (2-8°C) or Freeze (-20°C) to kinetically inhibit radical propagation [3].

SOP-02: Reaction Setup ("The Red Light Rule")

When setting up reactions involving 4-iodoaniline or 4-bromoaniline (especially palladium-catalyzed couplings where oxidative addition is the rate-limiting step):

  • Ambient Light: Turn off hood lights. Use a red LED headlamp or a red photographic darkroom bulb. The C-I bond absorbs strongly in the UV-blue region; red light (low energy) minimizes cleavage.

  • Foil Wrapping: Wrap the reaction flask and the reflux condenser in foil immediately after adding the aniline.

  • Degassing: Light accelerates oxidation. Thoroughly sparge your solvent with inert gas for 15 minutes before adding the light-sensitive aniline.

Troubleshooting Help Desk (FAQs)

Case #1: "My white solid has turned dark brown/black."

Diagnosis: This is "Aniline Black" formation—a complex mixture of oxidation products (quinones) and polymers. This often happens to bottles stored for >6 months. Action Plan: Do NOT use the reagent "as is" for sensitive catalysis; the quinones can poison metal catalysts.

Purification Protocol:

  • Assess State:

    • Liquid (e.g., 2-chloroaniline): Perform vacuum distillation. Add Zinc dust (<1% w/w) to the distillation flask. The Zinc acts as a reducing agent to suppress oxidation during heating [4].

    • Solid (e.g., 4-bromoaniline): Recrystallize.[1]

      • Dissolve in minimal hot ethanol.

      • (Optional) Add activated charcoal, stir for 5 mins, and filter hot.

      • Add water dropwise until turbid.

      • Cool slowly in the dark.

Case #2: "I see a 'des-halo' peak in my LC-MS."

Diagnosis: You are seeing the parent aniline (e.g., Aniline instead of 4-Bromoaniline). Cause: Photolytic reduction. The C-Br bond broke, and the radical abstracted a hydrogen from your solvent (THF and alcohols are excellent H-donors). Fix:

  • Repeat the reaction in total darkness (foil wrap).

  • Switch solvents if possible (e.g., from THF to Toluene, which is a poorer H-atom donor for this specific radical pathway).

Case #3: "How do I weigh out light-sensitive powders without degradation?"

Answer: Short-term exposure (minutes) to ambient lab light is usually acceptable for Chloro- and Bromo- anilines. However, for Iodoanilines :

  • Pre-weigh the flask/vial.

  • Dim the lights or use a red light source.

  • Transfer solid quickly.

  • Immediately flush the vessel with Argon and cap it.

Visualization: Purification Decision Tree

Use this logic flow to salvage degraded reagents.

PurificationTree Start Sample Discolored? State Physical State? Start->State Yes Solid Solid State->Solid Liquid Liquid State->Liquid Recryst Recrystallization (EtOH/H2O + Charcoal) Solid->Recryst Distill Vacuum Distillation (+ Zn Dust) Liquid->Distill Check Check Purity (NMR/LC) Recryst->Check Distill->Check Check->Start <98% (Repeat) Use Proceed to Reaction Check->Use >98%

Figure 2: Decision matrix for purifying oxidized/photolyzed halogenated anilines.

References

  • Guerard, J. J., & Chin, Y. P. (2012). Photodegradation of aniline and chloroanilines in aqueous solution. Journal of Photochemistry and Photobiology A: Chemistry.

  • Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.[2] (Data summarized from NIST and academic consensus on C-X bond strengths).

  • Sigma-Aldrich. (n.d.). Technical Bulletin: Handling Air-Sensitive and Light-Sensitive Reagents.

  • Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals (6th Ed.). Butterworth-Heinemann. (Standard protocol for aniline distillation with Zinc).

Sources

Recrystallization solvents for 5-Bromo-2-butoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purification Challenge

5-Bromo-2-butoxyaniline is a critical intermediate in the synthesis of pharmaceutical motifs, particularly kinase inhibitors and GPCR ligands. Its structure presents a unique purification challenge: the lipophilic butoxy chain at the ortho position lowers the crystal lattice energy (melting point) compared to its methoxy or hydroxy analogs, while the amine and bromo substituents create competing solubility profiles.

This guide moves beyond generic advice to address the specific physicochemical behavior of this molecule. The primary risk during recrystallization for this compound is "oiling out" (liquid-liquid phase separation) rather than crystallization, due to its depressed melting point and amphiphilic nature.

Part 1: Solvent Selection & Decision Matrix

Q1: What is the primary solvent system recommended for 5-Bromo-2-butoxyaniline?

A: The most robust system is a binary mixture of Ethanol (95%) and Water .

  • Why: The aniline moiety forms strong hydrogen bonds with ethanol, ensuring high solubility at boiling temperatures. Water acts as a potent anti-solvent, forcing the hydrophobic butoxy-bromo-phenyl core to precipitate.

  • The Trap: Pure ethanol often holds the compound in solution even at -20°C due to the butoxy group's solubility. You must use water to drive precipitation.

Q2: I am experiencing "oiling out" with Ethanol/Water. What is the alternative?

A: Switch to a non-polar/polar aprotic system: Heptane / Ethyl Acetate (EtOAc) .

  • Mechanism: Oiling out occurs when the compound's solubility limit is exceeded at a temperature above its melting point. The Ethanol/Water system has a high boiling point and high polarity contrast, which can exacerbate this.

  • Solution: Heptane/EtOAc allows for lower temperature handling and slower polarity gradients.

Q3: Can I use single-solvent recrystallization?

A: Generally, no .

  • Hexanes/Heptane: The amine group often makes the compound too insoluble in cold alkanes, and the melting point is likely too low to allow safe boiling without oiling out.

  • Methanol/Ethanol: The compound is typically too soluble, leading to poor recovery yields.

Visual Guide: Solvent Selection Logic

SolventSelection Start Start: Crude 5-Bromo-2-butoxyaniline CheckMP Check Crude Melting Point (MP) Start->CheckMP HighMP MP > 60°C CheckMP->HighMP Solid LowMP MP < 60°C or Oil CheckMP->LowMP Sticky/Oil SystemA Primary System: Ethanol / Water HighMP->SystemA SystemB Alternative System: Heptane / Ethyl Acetate LowMP->SystemB ResultA Crystals Form? (Yes) SystemA->ResultA ResultB Oiling Out? (Yes) SystemA->ResultB Action1 Proceed to Filtration ResultA->Action1 Action2 Re-heat & Add More Solvent OR Switch to System B ResultB->Action2

Figure 1: Decision tree for selecting the optimal solvent system based on the physical state of the crude material.

Part 2: Experimental Protocols

Protocol A: The Ethanol/Water Method (Standard)

Best for: Solid crude with MP > 50°C and polar impurities.

  • Dissolution: Place 1.0 g of crude 5-Bromo-2-butoxyaniline in a 25 mL Erlenmeyer flask. Add Ethanol (absolute or 95%) dropwise while heating on a steam bath or heat block set to 70°C.

    • Target: Use the minimum amount required to dissolve the solid (approx. 3-5 mL).

  • Filtration (Optional): If insoluble black specks (oxidized aniline) remain, filter the hot solution through a pre-warmed glass frit or cotton plug.

  • Nucleation: Remove from heat. While the solution is still hot, add warm Water (50-60°C) dropwise.

    • Stop point: Stop immediately when a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 drops of Ethanol to clear the solution.

  • Crystallization: Allow the flask to cool to room temperature undisturbed.

    • Critical Step: If oil droplets form, scratch the glass vigorously with a glass rod to induce nucleation.

  • Collection: Cool in an ice bath (0°C) for 20 minutes. Filter the crystals and wash with cold 50% Ethanol/Water.

Protocol B: The Heptane/Ethyl Acetate Method (Anti-Oiling)

Best for: Oily crude or low-melting solids.

  • Dissolution: Dissolve the crude material in the minimum amount of Ethyl Acetate at 40-50°C.

  • Precipitation: Slowly add Heptane (or Hexane) dropwise.

  • Equilibrium: As soon as cloudiness persists, stop. Let the mixture cool slowly.

  • Seeding: If available, add a seed crystal. If not, scratch the flask.

    • Why: Non-polar solvents often suppress the "oiling out" phenomenon better than water-based systems for alkoxy-anilines.

Part 3: Troubleshooting & Optimization

Q4: My product is coming out as a brown oil at the bottom of the flask. Why?

A: This is "Oiling Out." It happens because the solution became saturated at a temperature above the melting point of the solvated product.

  • Immediate Fix: Re-heat the mixture until the oil redissolves. Add a small amount (10-20% volume) of the solvent (Ethanol or EtOAc) to lower the saturation point. Allow it to cool much more slowly.

  • Root Cause: The butoxy group lowers the melting point significantly. Impurities also depress the MP further (freezing point depression).

Q5: The crystals are grey/purple. How do I remove the color?

A: Aniline derivatives oxidize easily to form colored quinoid impurities.

  • Action: Perform the recrystallization with Activated Charcoal .

    • Add charcoal (1-2% by weight) to the hot solution before adding the anti-solvent.

    • Filter hot through Celite.

    • Note: Work quickly to prevent crystallization on the filter.

Q6: What are the expected solubility parameters?

Table 1: Estimated Solubility Profile for 5-Bromo-2-butoxyaniline

SolventSolubility (Cold)Solubility (Hot)Suitability
Water InsolubleInsolubleAnti-Solvent
Ethanol SolubleVery SolubleSolvent
Ethyl Acetate SolubleVery SolubleSolvent
Heptane/Hexane Sparingly SolubleSolubleAnti-Solvent
Dichloromethane Very SolubleVery SolubleExtraction only

Part 4: Process Workflow Visualization

RecrystallizationWorkflow Crude Crude Material Dissolve Dissolve in Hot Solvent (EtOH or EtOAc) Crude->Dissolve Charcoal Optional: Add Charcoal & Filter Dissolve->Charcoal AntiSolvent Add Anti-Solvent (Water or Heptane) Dissolve->AntiSolvent Direct Charcoal->AntiSolvent Cooling Slow Cooling (RT -> 0°C) AntiSolvent->Cooling CheckOil Check for Oiling Cooling->CheckOil CheckOil->Dissolve Oiling Out (Re-heat + Solvent) Filter Vacuum Filtration CheckOil->Filter Crystals Dry Vacuum Dry (<40°C) Filter->Dry

Figure 2: Step-by-step workflow for the purification process, highlighting the critical control point for oiling out.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23346756, 5-Bromo-2-ethylaniline. (Used as structural analog for solubility properties).[1] Retrieved from [Link]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Validation & Comparative

Deconstructing the Certificate of Analysis for 5-Bromo-2-butoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the Certificate of Analysis (COA): Comparing 5-Bromo-2-butoxyaniline and Its Alternatives for Drug Development

For researchers, scientists, and drug development professionals, the integrity of a starting material is the bedrock of successful synthesis and, ultimately, a safe and effective therapeutic. The Certificate of Analysis (COA) is the primary document attesting to this integrity. However, not all COAs are created equal, and understanding the nuances between the COAs of structurally similar compounds is critical for informed decision-making.

This guide provides an in-depth comparative analysis of the COA for 5-Bromo-2-butoxyaniline, a key building block in medicinal chemistry. We will objectively compare its analytical profile with common alternatives, supported by detailed experimental protocols and data, to empower you to select the optimal starting material for your research.

The COA is a formal document that confirms a product meets its predetermined specifications. It is a critical component of quality control, providing a summary of the tests performed on a specific batch. For a specialized intermediate like 5-Bromo-2-butoxyaniline, a comprehensive COA is non-negotiable.

Below is a table representing typical tests and specifications found on a COA for high-purity 5-Bromo-2-butoxyaniline.

Test ParameterSpecificationMethodRationale & Expert Insight
Appearance White to Off-White Crystalline PowderVisual InspectionA simple but crucial first check. Deviation from the expected color can indicate oxidation, the presence of colored impurities, or degradation.
Identification by ¹H NMR Conforms to Structure¹H NMR SpectroscopyThis is the gold standard for structural confirmation. It provides unambiguous evidence that the molecule has the correct connectivity and isomeric form.
Assay (Purity) ≥ 99.0%HPLCHigh-Performance Liquid Chromatography (HPLC) is the primary method for quantifying the purity of the main component and detecting non-volatile impurities.[1][2][3]
Melting Point 46 - 50 °CCapillary MethodA narrow melting range is a good secondary indicator of high purity. A broad or depressed range often suggests the presence of impurities.
Residual Solvents Meets USP <467> or ICH Q3C limitsHeadspace GC-MSEnsures that solvents used during synthesis and purification are removed to levels that are safe for subsequent reactions and, ultimately, for patient safety.
Heavy Metals ≤ 10 ppmICP-MSInductively Coupled Plasma Mass Spectrometry is used to detect trace amounts of heavy metals, which can be toxic and may poison downstream catalysts.

Comparative Analysis: 5-Bromo-2-butoxyaniline vs. Key Alternatives

In drug discovery, subtle structural modifications can dramatically alter a compound's synthetic utility and biological activity. We will compare 5-Bromo-2-butoxyaniline with two common alternatives: 4-Bromo-2-butoxyaniline (a positional isomer) and 5-Bromo-2-ethoxyaniline (an alkoxy chain analog). These compounds are often used in similar synthetic applications, such as building blocks for pharmaceuticals and agrochemicals.[4][5][6][7]

Table of Comparative Specifications:

Parameter5-Bromo-2-butoxyaniline 4-Bromo-2-butoxyaniline 5-Bromo-2-ethoxyaniline
Structure Bromine at C5Bromine at C4Ethoxy instead of Butoxy
Molecular Weight 244.13 g/mol 244.13 g/mol 216.08 g/mol
Typical Purity (HPLC) ≥ 99.0%≥ 98.0%≥ 98.5%
Melting Point 46 - 50 °C~66 °C[5]50 - 54 °C
Reactivity Insight The C6 position is sterically unhindered and electronically activated by the butoxy group, making it a potential site for electrophilic substitution.The bromine at C4 alters the electronic distribution, potentially influencing the nucleophilicity of the amine and the reactivity of the aromatic ring differently.The shorter ethoxy group is less lipophilic than the butoxy group, which can affect the solubility and reaction kinetics in different solvent systems.

The choice between these alternatives is driven by the specific synthetic goal. For instance, if a subsequent reaction requires substitution at the C6 position, 5-Bromo-2-butoxyaniline might be preferred. If a different electronic profile is needed to modulate the reactivity of the amine, the 4-bromo isomer could be a better choice.

Experimental Protocols: The Foundation of a Trustworthy COA

To ensure the data presented in a COA is reliable, the underlying analytical methods must be robust and validated. Here, we provide detailed, self-validating protocols for the key analyses.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: A reverse-phase HPLC method is chosen for its superior ability to separate aromatic amines from their closely related impurities.[3][8] A C18 stationary phase provides the necessary hydrophobicity to retain these compounds, while a gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected.

Experimental Protocol:

  • System Preparation: An Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).

  • Column: Zorbax XDB C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the aniline sample and dissolve in 10 mL of 50:50 Acetonitrile:Water to make a 1 mg/mL solution.

  • System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area must be ≤ 2.0%.

  • Calculation: Purity is determined by area percent calculation: (Peak Area of Analyte / Total Peak Area) * 100.

HPLC Analysis Workflow Diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Prepare Mobile Phases (A: H₂O+FA, B: ACN+FA) C System Suitability Check (RSD ≤ 2.0%) A->C B Prepare Sample (1 mg/mL in Diluent) B->C D Inject Sample (5 µL) C->D If Pass E Run Gradient Method D->E F Detect at 254 nm E->F G Integrate Chromatogram F->G H Calculate Purity (Area % Report) G->H NMR_Logic A Acquire ¹H NMR Spectrum B Analyze Aromatic Signals (Chemical Shift & Coupling) A->B C Analyze Aliphatic Signals (Integration & Multiplicity) A->C D Identify Labile Protons (e.g., -NH₂) A->D E Compare to Predicted Spectrum B->E C->E D->E F Structure Confirmed? E->F

Caption: Decision logic for NMR structure confirmation.

Ensuring Trustworthiness: The Principle of Self-Validating Systems

A COA's trustworthiness comes from a robust quality system. Key principles include:

  • Orthogonal Methods: Using fundamentally different analytical techniques to measure the same attribute. For example, purity is determined by HPLC, while residual solvents are analyzed by GC. [9]This ensures that no single method's limitations can mask a potential issue.

  • Traceable Reference Standards: All quantitative analyses, like the HPLC assay, must be performed against a well-characterized, traceable reference standard. [10]This ensures accuracy and consistency between batches and laboratories.

  • Impurity Profiling: Beyond a simple purity value, a trustworthy analysis involves the identification and potential synthesis of known process-related impurities. [11][12]This demonstrates a deep understanding of the synthetic process and allows for better control over the final product's quality.

By critically evaluating the COA against these principles, researchers can gain a higher level of confidence in the material they are sourcing, mitigating risks in their development pipeline.

References

  • Neliti. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Available from: [Link]

  • PubChem. 5-Bromo-2-nitroaniline. Available from: [Link]

  • Der Pharma Chemica. Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Available from: [Link]

  • Berman, F. W., et al. (2012). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Publisso. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. Available from: [Link]

  • Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Available from: [Link]

  • NIOSH. (1994). Amines, Aromatic: Method 2002. NIOSH Manual of Analytical Methods. Available from: [Link]

  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. Journal of Molecular Structure. Available from: [Link]

  • The Royal Society of Chemistry. Proton NMR Spectra of compounds. Available from: [Link]

  • Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Creative Research Thoughts. Available from: [Link]

  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Available from: [Link]

  • Hu, B., et al. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules. Available from: [Link]

  • Der Pharma Chemica. (2011). Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists. Available from: [Link]

  • ResearchGate. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Available from: [Link]

  • Maksons Fine Chem Pvt. Ltd. 2-Bromo-5-methoxy aniline. Available from: [Link]

  • Agilent. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for .... Available from: [Link]

  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]

  • PMC. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Available from: [Link]

  • SIELC Technologies. (2018). Separation of 2-Bromo-5-nitroaniline on Newcrom R1 HPLC column. Available from: [Link]

  • PubChem. 4-Bromo-2-methoxyaniline. Available from: [Link]

  • Scribd. Multi-Step Bromoaniline Synthesis Guide. Available from: [Link]

  • LISKON. (2024). Detection methods for p-bromoaniline. Available from: [Link]

  • Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Available from: [Link]

  • MySkinRecipes. 5-Bromo-2-ethylaniline. Available from: [Link]

  • ResearchGate. (2012). 4-Bromo-N-(4-bromophenyl)aniline. Available from: [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]

Sources

Topic: 5-Bromo-2-butoxyaniline vs. 5-Bromo-2-methoxyaniline Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide for Synthetic Chemists

A Strategic Guide to Selecting Arylamine Building Blocks

For the discerning researcher in pharmaceutical and materials science, the selection of starting materials is a critical decision point that dictates the efficiency, yield, and ultimate success of a synthetic campaign. Substituted anilines are foundational building blocks, and seemingly minor structural changes can lead to significant divergence in reactivity. This guide offers a deep comparative analysis of two closely related yet distinct synthons: 5-Bromo-2-butoxyaniline and 5-Bromo-2-methoxyaniline. By examining their inherent electronic and steric differences, we provide a predictive framework for their behavior in key organic transformations, empowering chemists to make more strategic and informed decisions in their synthetic design.

PART 1: The Fundamental Divide: Electronic and Steric Profiles

The core difference between 5-Bromo-2-butoxyaniline and 5-Bromo-2-methoxyaniline lies in the alkyl portion of the C2-alkoxy group: a butyl chain versus a methyl group. This variation gives rise to a nuanced interplay of electronic and steric effects that govern the reactivity of the entire molecule.

Electronic Effects: Both the methoxy and butoxy groups are electron-donating groups (EDGs) that activate the aromatic ring towards electrophilic substitution.[1] They exert a powerful electron-donating resonance effect (+R) from the oxygen lone pairs and a weaker electron-donating inductive effect (+I) from the alkyl chain.

  • 5-Bromo-2-methoxyaniline: The methyl group offers a modest +I effect.

  • 5-Bromo-2-butoxyaniline: The longer butyl chain provides a slightly stronger +I effect. This results in a marginal increase in electron density within the aromatic ring and on the exocyclic amino group compared to its methoxy counterpart. Consequently, 5-Bromo-2-butoxyaniline is predicted to be a slightly stronger base and a more potent nucleophile.[2]

Steric Effects: Steric hindrance refers to the influence of the spatial arrangement of atoms on the rate of a reaction.[3] This is where the two molecules differ most dramatically.

  • 5-Bromo-2-methoxyaniline: The methyl group is relatively small, imposing minimal steric bulk around the adjacent C1-amino group and the C6-proton.

  • 5-Bromo-2-butoxyaniline: The flexible n-butyl chain, while not as rigid as a tert-butyl group, occupies a significantly larger volume of space. This increased steric profile can impede the approach of reagents to the nearby amino group and the bromine atom, potentially slowing reactions that are sensitive to spatial crowding.[3]

The distinction between these effects is crucial: electronic effects are transmitted through bonds, while steric effects are transmitted through space.[4] The following sections will explore how this fundamental dichotomy influences practical, laboratory-scale reactions.

PART 2: Reactivity in Practice: A Comparative Analysis

We will now examine how the electronic and steric profiles of our two subject molecules influence their performance in common, synthetically valuable reactions.

N-Acylation: A Test of Nucleophilicity

The acylation of the aniline's amino group is a fundamental transformation, often used as a protecting strategy or as a prelude to further functionalization.[5] The rate of this reaction is directly proportional to the nucleophilicity of the nitrogen atom.

Causality: The slightly enhanced +I effect of the butoxy group in 5-Bromo-2-butoxyaniline increases the electron density on the nitrogen atom, making it a more potent nucleophile than the nitrogen in 5-Bromo-2-methoxyaniline. Therefore, it is expected to react more rapidly with electrophiles like acyl chlorides or anhydrides.

Experimental Protocol: Comparative N-Acetylation

  • Setup: In two identical, oven-dried 25 mL round-bottom flasks equipped with magnetic stir bars, dissolve 5-Bromo-2-butoxyaniline (1.0 mmol) and 5-Bromo-2-methoxyaniline (1.0 mmol), respectively, in 5 mL of anhydrous dichloromethane under a nitrogen atmosphere.

  • Cooling: Cool both solutions to 0 °C in an ice-water bath.

  • Reagent Addition: To each flask, add triethylamine (1.2 mmol, 1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 mmol, 1.1 eq).

  • Monitoring: Allow the reactions to warm to room temperature and stir. Monitor the consumption of the starting aniline every 15 minutes by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system.

  • Analysis: The reaction involving 5-Bromo-2-butoxyaniline is expected to reach completion first. Upon completion, the reactions can be quenched with saturated aqueous sodium bicarbonate, extracted, dried, and concentrated to determine the yield of the corresponding acetanilide.

Caption: Workflow for comparing the N-acylation rates of the two anilines.

Suzuki-Miyaura Cross-Coupling: A Challenge of Steric Hindrance

The palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation, frequently employed to couple aryl halides with boronic acids.[6][7] The catalytic cycle's first and often rate-limiting step is the oxidative addition of the palladium(0) catalyst into the carbon-bromine bond.

Causality: This oxidative addition step is highly sensitive to the steric environment around the C-Br bond. The bulky butoxy group at the C2 position in 5-Bromo-2-butoxyaniline can sterically shield the C5-bromine, hindering the approach of the bulky palladium-phosphine catalyst complex. In contrast, the smaller methoxy group in 5-Bromo-2-methoxyaniline presents a much lower steric barrier.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

  • Inert Atmosphere: In two separate Schlenk flasks, add the respective bromoaniline (1.0 mmol), phenylboronic acid (1.2 mmol), and powdered potassium carbonate (2.0 mmol).

  • Degassing: Seal the flasks, and purge with argon or nitrogen for 15 minutes.

  • Catalyst/Solvent Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) followed by a degassed solvent mixture of dioxane (4 mL) and water (1 mL).

  • Heating and Monitoring: Heat the reaction mixtures to 80 °C with vigorous stirring. Take aliquots from each reaction hourly, quench with water, extract with ethyl acetate, and analyze by GC-MS to determine the conversion rate.

  • Analysis: It is anticipated that the reaction with 5-Bromo-2-methoxyaniline will proceed at a significantly faster rate and may reach a higher final yield under these conditions compared to the sterically encumbered 5-Bromo-2-butoxyaniline.[8]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents Reagents cluster_product Product Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L₂) Pd0->OxAdd Oxidative Addition (Rate Influenced by Sterics) Trans Ar-Pd(II)-Ar'(L₂) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination ArAr Ar-Ar' Trans->ArAr ArBr Ar-Br ArBr->OxAdd ArB Ar'B(OH)₂ ArB->Trans

Caption: The sterically demanding oxidative addition step in the Suzuki cycle.

PART 3: Data Summary and Strategic Outlook

The divergent behaviors of these two molecules can be summarized as follows:

Table 1: Predictive Reactivity and Influencing Factors

Reaction Type5-Bromo-2-butoxyaniline5-Bromo-2-methoxyanilineDominant FactorRationale
N-Acylation Faster RateSlower RateElectronicHigher nucleophilicity of the amino group due to the stronger +I effect of the butoxy group.
Suzuki Coupling Slower RateFaster RateStericIncreased steric hindrance from the butoxy group impedes the oxidative addition of the Pd catalyst.
Electrophilic Aromatic Substitution More ReactiveLess ReactiveElectronicThe aromatic ring is more activated by the stronger electron-donating butoxy group.
Final Recommendations for the Synthetic Chemist

The choice between 5-Bromo-2-butoxyaniline and 5-Bromo-2-methoxyaniline is a strategic one that should be dictated by the specific reaction chemistry planned.

  • Choose 5-Bromo-2-butoxyaniline when:

    • The reaction relies on the nucleophilicity of the amino group (e.g., SNAr reactions, certain amidations).

    • The reaction is an electrophilic aromatic substitution where maximizing ring activation is desired, and the incoming electrophile is small.

    • The increased lipophilicity of the butoxy group is a desirable feature for the final product's physical properties.

  • Choose 5-Bromo-2-methoxyaniline when:

    • The reaction involves a sterically sensitive step at the C-Br position, such as palladium-catalyzed cross-couplings (Suzuki, Stille, Buchwald-Hartwig, etc.).

    • The synthetic route requires reactions at the C1-amino position with very bulky reagents.

    • Minimizing potential side reactions caused by steric crowding is a priority.

By understanding the fundamental principles of steric and electronic effects, chemists can move beyond trial-and-error and adopt a more rational, predictive approach to reaction design, saving valuable time and resources in the pursuit of complex molecular targets.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Hartwig, J. F. (2010).
  • Wikipedia. Steric effects. [Link]

  • Chemistry LibreTexts. (2020). Electrophilic Aromatic Substitution. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-butoxyaniline
Reactant of Route 2
5-Bromo-2-butoxyaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.